molecular formula C8H13NO3 B11788731 (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid

(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid

Cat. No.: B11788731
M. Wt: 171.19 g/mol
InChI Key: NRYMHFYVXHFGIL-NKWVEPMBSA-N
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Description

(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable amino alcohol with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(3R,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-8(11)7-4-9-3-1-2-6(9)5-12-7/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1

InChI Key

NRYMHFYVXHFGIL-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@H]2CO[C@H](CN2C1)C(=O)O

Canonical SMILES

C1CC2COC(CN2C1)C(=O)O

Origin of Product

United States

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